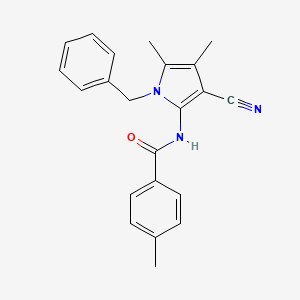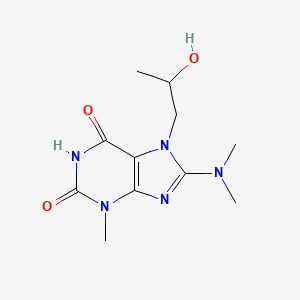
8-(dimethylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(dimethylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound commonly known as Theophylline. It is a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline works by relaxing the smooth muscles in the airways, allowing for easier breathing.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
A study by Khaliullin and Shabalina (2020) discussed an unusual reaction involving a similar purine derivative, where the expected product of a reaction with trisamine in dimethylformamide (DMF) was not obtained. Instead, a dimethylamino-substituted product was formed, demonstrating the compound's reactivity and potential for generating unexpected products under certain conditions (Khaliullin & Shabalina, 2020).
Structural Analysis
Karczmarzyk et al. (1995) reported on the crystal structure of a related compound, highlighting the planarity of the theophylline moiety and the stabilizing effects of intramolecular hydrogen bonds. This study provides insights into the conformational preferences of such compounds and their implications for binding and reactivity (Karczmarzyk et al., 1995).
Biological Activity
Chłoń-Rzepa et al. (2013) explored the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione, investigating their affinity and activity towards serotonin receptors. This research is crucial for understanding the potential therapeutic applications of such compounds in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Enzymatic Oxidation Studies
Bergmann et al. (1961) examined the impact of mono- and dimethylamino substituents on the enzymatic oxidation of purines, providing valuable information on how such modifications can influence the metabolic fate and biological activity of purine derivatives (Bergmann et al., 1961).
Propriétés
IUPAC Name |
8-(dimethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-6(17)5-16-7-8(12-10(16)14(2)3)15(4)11(19)13-9(7)18/h6,17H,5H2,1-4H3,(H,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQJUANUSGBSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
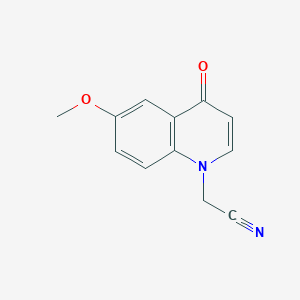
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
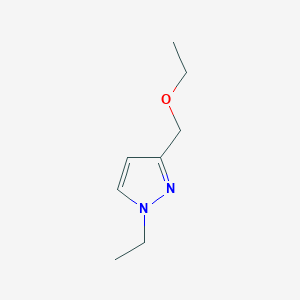

![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

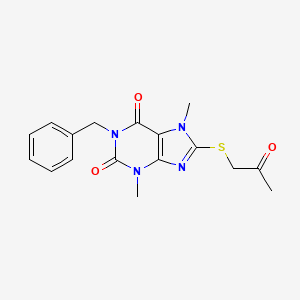
![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)
